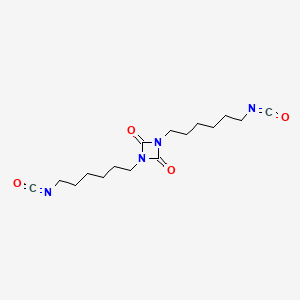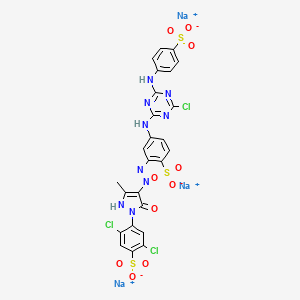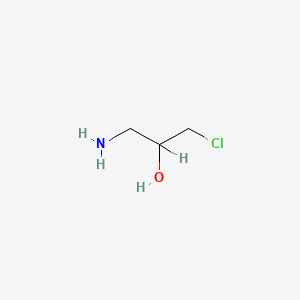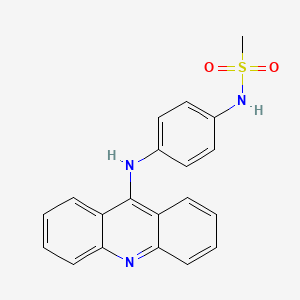
5-Chlor-2-hydroxynicotinsäure
Übersicht
Beschreibung
5-Chloro-2-hydroxynicotinic acid (5-Cl-2-HNA) is a synthetic compound that has been used for various scientific and medical applications. It is a chlorinated derivative of nicotinic acid, which is a naturally occurring compound found in plants. 5-Cl-2-HNA has been used in the synthesis of various compounds, including drugs, as well as in various laboratory experiments. The compound has also been studied for its biochemical and physiological effects, as well as its potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
Kristallisationsstudien
5-Chlor-2-hydroxynicotinsäure: wurde in Kristallisationsstudien verwendet, um die molekularen Mechanismen der Kristallbildung zu verstehen. Diese Studien sind entscheidend für die Herstellung und Reinigung von Produkten, die für bestimmte Anwendungen wie Arzneimittel maßgeschneidert sind {svg_1}.
Löslichkeitsanalyse
Die Löslichkeit der Verbindung wurde systematisch in verschiedenen Lösungsmitteln wie Wasser und Ethanol untersucht. Diese Forschung ist von Bedeutung für die Entwicklung neuer pharmazeutischer Formulierungen, bei denen die Löslichkeit eine Schlüsselrolle für die Bioverfügbarkeit von Arzneimitteln spielt {svg_2}.
pH-abhängige Kristallisation
Untersuchungen haben gezeigt, dass die Kristallisation von Hydroxynicotinsäuren, einschließlich This compound, durch den pH-Wert gesteuert werden kann. Dies hat Auswirkungen auf Industrien, in denen eine präzise Steuerung der Kristallisation erforderlich ist, beispielsweise bei der Herstellung von Feinchemikalien {svg_3}.
Analyse der Molekülstruktur
Studien haben den Zusammenhang zwischen der Molekülstruktur von This compound in Lösung und ihrer kristallinen Form untersucht. Diese Forschung hilft bei der Entwicklung von Verbindungen mit gewünschten physikalischen und chemischen Eigenschaften {svg_4}.
Industrielle Synthese
This compound: wird im Zusammenhang mit der grünen Chemie für die industrielle Synthese betrachtet. Sie dient als Vorläufer oder Zwischenprodukt bei der ökologischen Herstellung von Nicotinsäure, die verschiedene industrielle Anwendungen hat {svg_5}.
Safety and Hazards
5-Chloro-2-hydroxynicotinic acid is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Wirkmechanismus
Target of Action
It’s structurally similar to niacin, which is known to interact with various targets in the body .
Mode of Action
Niacin, a structurally similar compound, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Compounds like niacin are involved in various metabolic pathways, including the catabolism of triacylglycerols and carbohydrates .
Result of Action
Similar compounds like niacin have been shown to have effects on lipid metabolism and can reduce the risk of myocardial infarctions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-hydroxynicotinic acid. For instance, it should be stored in an inert atmosphere at room temperature for optimal stability . Additionally, it should be avoided to release into the environment .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-hydroxynicotinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with nicotinic acid hydroxylase, an enzyme that catalyzes the hydroxylation of nicotinic acid to form 6-hydroxynicotinic acid . This interaction is crucial for the metabolic pathways involving nicotinic acid degradation. Additionally, 5-Chloro-2-hydroxynicotinic acid may interact with other enzymes involved in redox reactions, given its structural similarity to nicotinic acid.
Cellular Effects
The effects of 5-Chloro-2-hydroxynicotinic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of nicotinic acid receptors, which play a role in lipid metabolism and inflammatory responses . By binding to these receptors, 5-Chloro-2-hydroxynicotinic acid can alter gene expression patterns and metabolic flux, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, 5-Chloro-2-hydroxynicotinic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, its interaction with nicotinic acid hydroxylase involves the formation of a stable enzyme-substrate complex, which facilitates the hydroxylation process . Additionally, 5-Chloro-2-hydroxynicotinic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-hydroxynicotinic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-hydroxynicotinic acid remains stable under inert atmospheric conditions at room temperature
Dosage Effects in Animal Models
The effects of 5-Chloro-2-hydroxynicotinic acid vary with different dosages in animal models. At lower doses, the compound has been shown to modulate lipid metabolism and reduce inflammation without causing significant adverse effects . At higher doses, 5-Chloro-2-hydroxynicotinic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Chloro-2-hydroxynicotinic acid is involved in several metabolic pathways, primarily those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinic acid hydroxylase, which catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid . This pathway is essential for the degradation of nicotinic acid and the production of metabolites like propionate and acetate . The compound’s role in these pathways underscores its significance in metabolic regulation.
Transport and Distribution
The transport and distribution of 5-Chloro-2-hydroxynicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of 5-Chloro-2-hydroxynicotinic acid in therapeutic contexts.
Subcellular Localization
5-Chloro-2-hydroxynicotinic acid exhibits specific subcellular localization patterns, which influence its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that 5-Chloro-2-hydroxynicotinic acid exerts its effects precisely where needed, enhancing its biochemical efficacy.
Eigenschaften
IUPAC Name |
5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHXNMLFJZTSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191483 | |
| Record name | 5-Chloro-2-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-80-1 | |
| Record name | 5-Chloro-2-hydroxynicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-hydroxy-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms utilize 5-chloro-2-hydroxynicotinic acid as a source of energy and carbon?
A: Yes, certain bacteria, specifically a species of Mycobacterium, have been shown to utilize 5-chloro-2-hydroxynicotinic acid as their sole source of carbon and energy. [] This suggests the existence of a metabolic pathway within these bacteria capable of breaking down this compound.
Q2: What is the initial step in the microbial degradation of 5-chloro-2-hydroxynicotinic acid?
A: Research indicates that the initial metabolic product in the degradation pathway of 5-chloro-2-hydroxynicotinic acid is 5-chloro-2,6-dihydroxynicotinic acid. [] This suggests that the initial step likely involves a hydroxylation reaction at the 6th position of the pyridine ring.
Q3: Does the presence of similar compounds influence the degradation of 5-chloro-2-hydroxynicotinic acid?
A: Studies have shown that the presence of 2-hydroxynicotinic acid, a structurally similar compound, can induce the enzymes responsible for degrading 5-chloro-2-hydroxynicotinic acid. [] This suggests a potential regulatory mechanism within these bacteria to adapt to the presence of such compounds in their environment.
Q4: Are there microorganisms that can degrade 5-chloro-2-hydroxynicotinic acid but are unable to utilize it as a sole energy and carbon source?
A: Yes, a species of Pseudomonas has been identified that can degrade 3-chloroquinoline-8-carboxylic acid into 5-chloro-2-hydroxynicotinic acid but cannot further metabolize this compound. [] This suggests that while this bacterium possesses enzymes capable of producing 5-chloro-2-hydroxynicotinic acid, it lacks the complete metabolic pathway for its complete degradation and utilization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)













